molecular formula C₁₅H₁₇N₃O₅ B1147268 (E/Z)-3-O-Methyl Entacapone CAS No. 146698-91-1

(E/Z)-3-O-Methyl Entacapone

Cat. No.: B1147268
CAS No.: 146698-91-1
M. Wt: 319.31
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E/Z)-3-O-Methyl Entacapone is a complex organic compound with a unique structure that includes a cyano group, a nitrophenyl group, and a methoxy group

Mechanism of Action

Target of Action

The primary target of (E/Z)-3-O-Methyl Entacapone, also known as Entacapone, is the enzyme catechol-O-methyltransferase (COMT) . COMT plays a crucial role in the inactivation of catecholamine neurotransmitters and drugs with a catechol structure .

Mode of Action

Entacapone is a selective and reversible inhibitor of COMT . When administered concomitantly with levodopa and a decarboxylase inhibitor (e.g., carbidopa), it prevents COMT from breaking down and metabolizing levodopa, resulting in an overall increase of levodopa remaining in the brain and body .

Biochemical Pathways

The inhibition of COMT by Entacapone affects the metabolic pathways of catecholamines, including dopamine, norepinephrine, and epinephrine . By inhibiting COMT, Entacapone prevents the methylation of these catecholamines, thereby prolonging their action and enhancing their effects .

Pharmacokinetics

Entacapone exhibits a bioavailability of approximately 35% . It is highly protein-bound (about 98% ) and is primarily metabolized in the liver . The elimination half-life of Entacapone is relatively short, ranging from 0.4 to 0.7 hours . It is excreted mainly in the feces (90%) and to a lesser extent in the urine (10%) .

Result of Action

The inhibition of COMT by Entacapone leads to increased and more sustained plasma levodopa concentrations . This results in a reduction of Parkinson’s disease signs and symptoms for a greater length of time than levodopa and carbidopa therapy alone .

Action Environment

Environmental factors, particularly the gut microbiota, can influence the action, efficacy, and stability of Entacapone . For instance, changes in the gut microbiota composition can potentially lead to gastrointestinal problems and drowsiness, which are known side effects of Entacapone . Therefore, understanding and potentially manipulating the gut microbiota could provide strategies to reduce these side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E/Z)-3-O-Methyl Entacapone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the nitrophenyl intermediate: This step involves the nitration of a suitable aromatic compound to introduce the nitro group.

    Introduction of the methoxy group: The nitrophenyl intermediate is then subjected to methylation to introduce the methoxy group.

    Formation of the cyano group: The intermediate is then reacted with a suitable reagent to introduce the cyano group.

    Formation of the final product: The final step involves the reaction of the intermediate with diethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E/Z)-3-O-Methyl Entacapone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

(E/Z)-3-O-Methyl Entacapone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-Cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-N-(4-hydroxyphenyl)acrylamide: Similar structure but with a different substituent.

    (2E)-N-[3-(Dimethylamino)propyl]-3-(4-methoxyphenyl)acrylamide: Similar structure but with different functional groups.

Uniqueness

(E/Z)-3-O-Methyl Entacapone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(Z)-2-cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5/c1-4-17(5-2)15(20)11(9-16)6-10-7-12(18(21)22)14(19)13(8-10)23-3/h6-8,19H,4-5H2,1-3H3/b11-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZRYCCTAIVEQP-WDZFZDKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)OC)O)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)/C(=C\C1=CC(=C(C(=C1)OC)O)[N+](=O)[O-])/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20744196
Record name (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146698-91-1
Record name (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.